N-[(3-methoxyphenyl)methyl]-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide
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Overview
Description
N-[(3-methoxyphenyl)methyl]-2-(4-oxo-1benzofuro[3,2-d]pyrimidin-3-yl)acetamide is a complex organic compound that features a benzofuro[3,2-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methoxyphenyl)methyl]-2-(4-oxo-1benzofuro[3,2-d]pyrimidin-3-yl)acetamide typically involves multi-step organic reactions. One common approach includes the condensation of 3-methoxybenzylamine with a suitable benzofuro[3,2-d]pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing automated reactors and continuous flow systems to ensure consistent production. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial synthesis to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[(3-methoxyphenyl)methyl]-2-(4-oxo-1benzofuro[3,2-d]pyrimidin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzofuro[3,2-d]pyrimidine core can be reduced to a hydroxyl group.
Substitution: Electrophilic aromatic substitution can occur on the benzofuro[3,2-d]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles like bromine (Br₂) or chloromethane (CH₃Cl) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N-[(3-methoxyphenyl)methyl]-2-(4-oxo-1benzofuro[3,2-d]pyrimidin-3-yl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(3-methoxyphenyl)methyl]-2-(4-oxo-1benzofuro[3,2-d]pyrimidin-3-yl)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- **N-(3-Methoxyphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- Pyrazolo[3,4-d]pyrimidine derivatives
- Indole derivatives
Uniqueness
N-[(3-methoxyphenyl)methyl]-2-(4-oxo-1benzofuro[3,2-d]pyrimidin-3-yl)acetamide is unique due to its specific structural features, such as the benzofuro[3,2-d]pyrimidine core and the methoxyphenyl group. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c1-26-14-6-4-5-13(9-14)10-21-17(24)11-23-12-22-18-15-7-2-3-8-16(15)27-19(18)20(23)25/h2-9,12H,10-11H2,1H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFXMOMXYOYKAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CN2C=NC3=C(C2=O)OC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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